cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
CAS No.: 736136-51-9
Cat. No.: VC2281442
Molecular Formula: C16H17F3O3
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-51-9 |
|---|---|
| Molecular Formula | C16H17F3O3 |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | (1R,2R)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H17F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,21,22)/t10-,13-/m1/s1 |
| Standard InChI Key | ZPIWCRNJAWHXTF-ZWNOBZJWSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Introduction
cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features, including a cyclohexane ring, a carboxylic acid group, and a phenyl ring substituted with a trifluoromethyl group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its enhanced lipophilicity and biological activity.
Synthesis and Reactions
The synthesis of cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves multi-step organic reactions. Common reagents used in its synthesis include aluminum chloride for acylation and potassium permanganate or chromium trioxide for oxidation.
Common Chemical Reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies depending on the specific reaction |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions preferred |
| Substitution | Nucleophiles | Requires specific solvents and temperatures |
Biological Activity and Applications
The biological activity of cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is influenced by its structural features, particularly the trifluoromethyl group, which enhances lipophilicity. This property facilitates the compound's ability to penetrate biological membranes, allowing it to interact with various molecular targets such as enzymes and receptors. These interactions can lead to significant biological effects, including potential therapeutic applications in pharmacology.
Research Findings and Future Directions
Research on cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid highlights its potential in medicinal chemistry, particularly in drug development aimed at specific enzyme targets. The compound's unique structural features and enhanced biological activity make it a promising candidate for further investigation in therapeutic applications.
Key Research Findings:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its interaction with biological membranes.
-
Potential Therapeutic Applications: The compound's ability to interact with enzymes and receptors suggests potential applications in drug development.
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